molecular formula C9H15NO4 B11768168 Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate

Cat. No.: B11768168
M. Wt: 201.22 g/mol
InChI Key: QBKGMKWIYGSXPX-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-methyl-2-oxobutanoate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the oxazole ring.

    This compound: Differing in the position of the hydroxyethyl group.

    This compound: Featuring different ester groups .

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 5-(1-hydroxyethyl)-3-methyl-2H-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H15NO4/c1-4-13-9(12)7-8(6(2)11)14-5-10(7)3/h6,11H,4-5H2,1-3H3

InChI Key

QBKGMKWIYGSXPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OCN1C)C(C)O

Origin of Product

United States

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